

# A Comparative Analysis of Fenebrutinib and Evobrutinib CNS Penetration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical factor in the treatment of neuroinflammatory diseases like multiple sclerosis (MS). Bruton's tyrosine kinase (BTK) inhibitors are a promising class of drugs that target both peripheral and central inflammatory processes.[1][2] This guide provides a detailed comparison of the CNS penetration of two BTK inhibitors, **fenebrutinib** and evobrutinib, based on available preclinical and clinical data.

# **Quantitative Data Summary**

The following table summarizes the key quantitative data regarding the CNS penetration of **fenebrutinib** and evobrutinib.



| Parameter                                | Fenebrutinib                                           | Evobrutinib                                 | Species              | Source           |
|------------------------------------------|--------------------------------------------------------|---------------------------------------------|----------------------|------------------|
| Mean CSF<br>Concentration                | 43.1 ng/mL                                             | 3.21 ng/mL<br>(geometric<br>mean)           | Human (RMS)          | [3][4][5][6],[7] |
| Median CSF<br>Concentration              | 47.4 ng/mL                                             | N/A                                         | Human (RMS)          | [8]              |
| CSF<br>Concentration<br>vs. Active Range | Above mean IC50/IC90 from preclinical assays.[3][4][8] | Below estimated IC50 in one analysis.[7][9] | Human                |                  |
| CSF Concentration (single dose)          | 12.9 ng/mL                                             | 3.2 ng/mL                                   | Cynomolgus<br>Monkey | [9][10][11][12]  |
| CSF/Plasma<br>Ratio                      | 0.020                                                  | 0.0109                                      | Cynomolgus<br>Monkey | [9]              |
| Unbound Partition Coefficient (Kp,uu)    | 0.147 (or 0.15)                                        | 0.131 (or 0.13)                             | Cynomolgus<br>Monkey | [9][10][11]      |
| Target Engagement in CSF (Preclinical)   | Did not reach estimated IC90. [10][11]                 | Did not reach estimated IC90. [10][11]      | Cynomolgus<br>Monkey |                  |

# **Experimental Protocols**

The data presented above were derived from various clinical and preclinical studies. The methodologies for the key human studies are detailed below.

## Fenebrutinib: Phase II FENopta Study

Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2 trial in
patients with relapsing multiple sclerosis (RMS).[13] A subgroup of patients participated in a
cerebrospinal fluid (CSF) analysis.



- Participants: Patients aged 18-55 years with RMS and an Expanded Disability Status Scale (EDSS) score between 0.0 and 5.5.[13]
- Dosing Regimen: Fenebrutinib 200 mg administered orally, twice daily, for 12 weeks.[4][8]
- Sample Collection: CSF samples were collected from a subgroup of 11 patients after 12 weeks of continuous treatment.[3][4][5][6]
- Analysis: **Fenebrutinib** concentrations in the CSF were measured to determine brain penetrance.[3][5] The measured concentrations were then compared to preclinical data on the drug's inhibitory concentration (IC50/IC90) to assess potential therapeutic relevance.[4]

## **Evobrutinib: Phase II OLE CSF Sub-study**

- Study Design: An open-label extension (OLE) of a Phase 2 randomized controlled trial in patients with RMS included a sub-study to evaluate evobrutinib distribution into CSF.[7][14] [15]
- Participants: Nine patients with stable RMS from one center, who had been in the OLE, were enrolled. The median age was 50.5 years.[7]
- Dosing Regimen: Patients received evobrutinib 75 mg orally, twice daily, for over a year, with at least 6 days of uninterrupted dosing before sampling.[7]
- Sample Collection: Plasma and CSF samples were collected 2–3 hours post-dose.[7]
- Analysis: Total and free plasma evobrutinib concentrations were measured. Evobrutinib concentrations in the CSF were quantified and compared to the free plasma concentrations.
   [7]

# **Signaling Pathways and Experimental Workflows**

Visualizing the underlying biological pathways and experimental designs is crucial for understanding the significance of CNS penetration data.

#### **BTK Signaling Pathway in Immune Cells**



Bruton's tyrosine kinase is a key enzyme in the signaling pathways of B cells and myeloid cells (including microglia in the CNS).[1][16] Its inhibition is the primary mechanism of action for **fenebrutinib** and evobrutinib.[16] These drugs aim to modulate the activation of these immune cells both peripherally and within the CNS to reduce inflammation and neurodegeneration.[1] [17][18]



Click to download full resolution via product page

Caption: BTK signaling pathway in B cells and myeloid cells and the inhibitory action of **fenebrutinib** and evobrutinib.

### **Experimental Workflow for CNS Penetration Analysis**

The process of determining if a drug penetrates the CNS in a clinical setting involves several coordinated steps, from patient recruitment to sophisticated sample analysis.





Click to download full resolution via product page



Caption: A generalized workflow for assessing the CNS penetration of an investigational drug in a clinical trial sub-study.

#### **Discussion and Conclusion**

Based on current data, both **fenebrutinib** and evobrutinib demonstrate the ability to cross the blood-brain barrier and enter the cerebrospinal fluid.

In human studies with patients with relapsing MS, **fenebrutinib** achieved a mean CSF concentration of 43.1 ng/mL after 12 weeks of treatment.[3][5][6] This level is reported to be within a therapeutically relevant range, capable of producing near-maximal BTK inhibition based on preclinical studies.[3][4]

Evobrutinib was also detected in the CSF of all patients in a sub-study, with a geometric mean concentration of 3.21 ng/mL.[7] This was found to be consistent with free plasma concentrations.[7][14] However, one preclinical comparative analysis suggested that this CSF concentration might be below the level required for 50% inhibition (IC50) of BTK.[7][9]

Preclinical data from cynomolgus monkeys show a higher absolute CSF concentration for **fenebrutinib** (12.9 ng/mL) compared to evobrutinib (3.2 ng/mL) after a single oral dose.[10][11] The unbound partition coefficient (Kp,uu), which measures brain penetration independent of plasma protein binding, was slightly higher for **fenebrutinib** (0.15) than for evobrutinib (0.13). [10][11] In this preclinical model, neither drug reached CSF concentrations equivalent to their estimated IC90 values.[10][11]

In conclusion, while both molecules are CNS-penetrant, the available human data suggests that **fenebrutinib** achieves higher absolute concentrations in the CSF, which are considered to be in a therapeutically active range. Evobrutinib also penetrates the CNS, with CSF levels reflecting free plasma concentrations, though questions remain about whether these levels are sufficient for maximal target inhibition within the CNS. Further research and data from ongoing Phase III trials will be crucial to fully understand the clinical implications of these differences in CNS penetration for treating multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Bruton tyrosine kinase inhibitors for multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. neurology.org [neurology.org]
- 5. Late-Breaking Data for Genentech's BTK Inhibitor Fenebrutinib Show Brain Penetration and Significant Reduction in Lesions in Patients With Relapsing Multiple Sclerosis BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. biorxiv.org [biorxiv.org]
- 10. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 11. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 12. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of fenebrutinib in relapsing multiple sclerosis (FENopta): a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial and open-label extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emdgroup.com [emdgroup.com]
- 15. Efficacy and safety results after >3.5 years of treatment with the Bruton's tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. termedia.pl [termedia.pl]
- 17. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 18. Bruton's tyrosine kinase inhibitors in the treatment of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of Fenebrutinib and Evobrutinib CNS Penetration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#comparing-fenebrutinib-and-evobrutinib-cns-penetration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com